molecular formula C4H7LiOS2 B14595986 Lithium 1-oxo-1lambda~4~,3-dithian-2-ide CAS No. 60349-88-4

Lithium 1-oxo-1lambda~4~,3-dithian-2-ide

Cat. No.: B14595986
CAS No.: 60349-88-4
M. Wt: 142.2 g/mol
InChI Key: MZUJQDJBCBCVDF-UHFFFAOYSA-N
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Description

Lithium 1-oxo-1λ⁴,3-dithian-2-ide is a sulfur-containing lithium salt characterized by a dithian ring system with an oxo group and hypervalent sulfur (λ⁴ notation).

Properties

CAS No.

60349-88-4

Molecular Formula

C4H7LiOS2

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C4H7OS2.Li/c5-7-3-1-2-6-4-7;/h4H,1-3H2;/q-1;+1

InChI Key

MZUJQDJBCBCVDF-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1CS[CH-]S(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium 1-oxo-1lambda~4~,3-dithian-2-ide is typically prepared by the deprotonation of 1,3-dithiane using a strong base such as n-butyllithium (n-BuLi) in a solvent like tetrahydrofuran (THF) at low temperatures . The reaction can be represented as follows:

1,3-Dithiane+n-BuLiLithium 1-oxo-1lambda 4 ,3-dithian-2-ide\text{1,3-Dithiane} + \text{n-BuLi} \rightarrow \text{this compound} 1,3-Dithiane+n-BuLi→Lithium 1-oxo-1lambda 4 ,3-dithian-2-ide

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Lithium 1-oxo-1lambda~4~,3-dithian-2-ide undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Addition: Forms substituted dithianes.

    Oxidation: Produces sulfoxides or sulfones.

    Reduction: Yields thiols or thioethers.

Scientific Research Applications

Lithium 1-oxo-1lambda~4~,3-dithian-2-ide has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Hexafluorinated Dithiazine Lithium Salts

lists compounds such as Lithium 4,4,5,5,6,6-hexafluoro-1,1,3,3-tetraoxo-1λ⁶,3λ⁶,2-dithiazinan-2-ide, which share a dithiazine backbone but differ in substituents and sulfur oxidation states. Key distinctions include:

  • Fluorination: The hexafluoro derivatives exhibit enhanced thermal and chemical stability due to electron-withdrawing fluorine substituents, whereas the non-fluorinated 1-oxo analog may display higher reactivity in nucleophilic environments .

(b) Lithium Disulfonimides

Compounds like Lithium 1,1,2,2,3,3-Hexafluoropropane-1,3-Disulfonimide () feature sulfonimide anions with high charge delocalization. These are widely used as electrolytes in lithium-ion batteries due to their superior ionic conductivity. In contrast, the 1-oxo-dithian structure may offer weaker ion dissociation, limiting its utility in battery applications without further functionalization .

(c) Lithium Thian Derivatives

references 4-amino-1-imino-1λ⁶-thian-1-one dihydrochloride, a thian-based lithium salt with an imino group. The absence of a dithian ring in this compound reduces chelation capacity compared to Lithium 1-oxo-1λ⁴,3-dithian-2-ide, which could enhance metal-binding efficiency in catalytic systems .

Solubility and Stability Trends

While direct solubility data for Lithium 1-oxo-1λ⁴,3-dithian-2-ide are unavailable, Table 2 in highlights solubility trends for lithium compounds in aqueous systems. For example:

  • Lithium carbonate : 13 g/L (low solubility due to strong ionic lattice).
  • Lithium hydroxide : 12.8 g/L (moderate solubility).
  • Sulfonimide salts: Higher solubility in organic solvents (e.g., >500 g/L in DMF), suggesting that fluorinated or sulfonimide analogs of the 1-oxo-dithian compound may outperform it in non-aqueous applications .

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